(2,4-Diaminoquinazolin-6-yl)methanol

DHFR inhibition species-selectivity antifolate profiling

Procure (2,4-Diaminoquinazolin-6-yl)methanol as a non-classical antifolate reference standard for DHFR selectivity profiling and SAR studies. Its unique 6-hydroxymethyl substitution yields a ~40 µM mammalian DHFR binding affinity, establishing it as a crucial negative control against potent leads like methotrexate and piritrexim. Ideal for normalizing cross-species assay data (rat, T. gondii, P. carinii) and characterizing resistance mutations. This scaffold serves as a versatile synthetic intermediate for 6-substituted library generation and computational QSAR training.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
CAS No. 98747-29-6
Cat. No. B11906033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Diaminoquinazolin-6-yl)methanol
CAS98747-29-6
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CO)C(=NC(=N2)N)N
InChIInChI=1S/C9H10N4O/c10-8-6-3-5(4-14)1-2-7(6)12-9(11)13-8/h1-3,14H,4H2,(H4,10,11,12,13)
InChIKeyPPNGJOWRIQGLBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Diaminoquinazolin-6-yl)methanol (CAS 98747-29-6): Scientific Selection Criteria for a Key Quinazoline Antifolate Intermediate


(2,4-Diaminoquinazolin-6-yl)methanol, bearing CAS number 98747-29-6, is a 6-hydroxymethyl-substituted derivative belonging to the 2,4-diaminoquinazoline class of non-classical antifolates. This core scaffold is renowned for its potent inhibition of dihydrofolate reductase (DHFR), a validated target in cancer, antimicrobial, and antiparasitic therapy [1]. Unlike its more elaborate, lipophilic drug-like counterparts, this compound serves as a versatile synthetic intermediate and a well-characterized, albeit weak, DHFR inhibitor, making it a critical reference tool for structure-activity relationship (SAR) studies and selectivity profiling [2].

Why Substituting (2,4-Diaminoquinazolin-6-yl)methanol with Other 2,4-Diaminoquinazolines Compromises Experimental Integrity


Indiscriminate substitution within the 2,4-diaminoquinazoline class is scientifically unsound due to the profound impact of even minor 6-position modifications on target selectivity, potency, and physicochemical properties. The simple 6-hydroxymethyl substituent on this compound results in a unique DHFR inhibition profile that is orders of magnitude weaker than that of the clinical agent trimetrexate, yet it serves as a crucial non-potent control and synthetic branching point [1]. A lipophilic analog like piritrexim or a 6-aryl derivative cannot replicate this precise electronic and steric environment, leading to fundamentally different biological outcomes and synthetic utility, thus nullifying any attempt at generic interchangeability in rigorous research settings [2].

Quantitative Differentiation Guide: (2,4-Diaminoquinazolin-6-yl)methanol vs. Clinical Antifolates and 6-Substituted Analogs


Cross-Species DHFR Inhibition Selectivity Profiling vs. Trimetrexate

The compound exhibits a distinct, weak inhibitory profile against DHFR from multiple species, a stark contrast to the potent, non-selective inhibition of the clinical antifolate trimetrexate. While trimetrexate inhibits human DHFR with an IC50 of 4.74 nM, (2,4-diaminoquinazolin-6-yl)methanol shows inhibitory activity against rat liver, T. gondii, and P. carinii DHFR only at high micromolar concentrations (IC50s: 40.3, 44.9, and 51.7 μM, respectively) [1]. This ~10,000-fold difference in potency, coupled with the cross-species data, establishes its unique value as a non-potent, broad-spectrum control .

DHFR inhibition species-selectivity antifolate profiling trimetrexate comparator

Utility as a Negative Control in Enzymatic Assays vs. Methotrexate

In DHFR inhibition assays, (2,4-diaminoquinazolin-6-yl)methanol's micromolar potency makes it an ideal negative control for mode-of-action studies, particularly when investigating resistance mechanisms to high-affinity antifolates. Unlike methotrexate, which often retains considerable activity against resistant mutants, the weak binding of this compound (e.g., ~40 µM on rat DHFR [1]) is more likely to be completely abrogated by active-site mutations, providing a clear delineation of resistance origins. Class-level inference suggests that other 6-substituted analogs with similar potency also serve this role, but the specific data available on three distinct DHFR enzymes makes this compound uniquely characterized for this purpose [2].

negative control enzymatic assay DHFR antifolate resistance

Validated Synthetic Intermediate for High-Potency Quinazoline Antifolates

(2,4-Diaminoquinazolin-6-yl)methanol is a documented intermediate in the synthesis of lipophilic 6-substituted quinazolines, including compounds with potent antitumor activity. The Gangjee et al. (1998) study uses a 2,4,6-triaminoquinazoline precursor, which is synthetically downstream from this compound, to create a library of 14 potent, 6-substituted DHFR inhibitors [1]. This contrasts with alternative intermediates that lack the 6-hydroxymethyl functional group, which is essential for the regiospecific reductive amination reactions that generated compounds with sub-nanomolar GI50 values against tumor cells [2], confirming this compound's critical role in a high-value synthetic pathway.

synthetic intermediate piritrexim medicinal chemistry drug synthesis

Structural Differentiation: 6-Hydroxymethyl vs. 6-Aryl Substituents in DHFR Binding

The compound's 6-hydroxymethyl group presents a stark contrast to the large, lipophilic aryl moieties found on potent antifolates like trimetrexate. Quantitative structure-activity relationship (QSAR) studies on 6-substituted 2,4-diaminoquinazolines demonstrate that DHFR inhibition potency is highly correlated with the molar refractivity (MR) and lipophilicity (π) of the 6-substituent [1]. The small, polar hydroxymethyl group of this compound occupies a fundamentally different physicochemical space compared to the optimal bulky, lipophilic substituents, explaining its weak activity. This structural divergence confirms its role is not as a drug lead but as a minimalist core for SAR baselining [2].

structure-activity relationship lipophilicity binding mode drug design

Precision Application Scenarios for (2,4-Diaminoquinazolin-6-yl)methanol in Drug Discovery and Chemical Biology


DHFR Selectivity Panel Standard

Researchers profiling a new series of antifolate candidates can use this compound as a cross-species selectivity standard. Its well-defined, micromolar IC50 values against rat, T. gondii, and P. carinii DHFR [1] provide a consistent, weak-inhibition baseline for normalizing assay data and identifying off-target liabilities of more potent leads, ensuring robust and reproducible SAR conclusions.

Synthetic Chemistry Core for Antifolate Libraries

Medicinal chemistry labs engaged in generating libraries of 6-substituted 2,4-diaminoquinazolines should use this compound as the starting material. Its conversion to 2,4,6-triaminoquinazoline is a foundational step for the regiospecific reductive amination that installs diverse aryl moieties, directly enabling the synthesis of clinical candidates like piritrexim analogs and novel antitumor agents with documented sub-nanomolar activity [2].

Negative Control for Drug Resistance Mechanism Studies

In studies investigating DHFR resistance mutations, this compound's weak binding affinity (~40 µM on mammalian enzyme) makes it an ideal negative control [1]. Its activity is highly susceptible to disruption by active-site point mutations that might only moderately affect the binding of potent chemotherapeutics like methotrexate, thereby providing a sensitive diagnostic tool for characterizing resistance phenotypes.

Educational Tool for QSAR and Computational Modeling

Computational chemistry groups can utilize this compound as a minimalist ligand to model the core hydrogen-bonding network of the 2,4-diaminoquinazoline scaffold within the DHFR active site, free from the confounding influence of a large, lipophilic 6-substituent. This allows for precise calculation of the scaffold's intrinsic binding energy, serving as a fundamental reference point when training quantitative structure-activity relationship (QSAR) models [1].

Quote Request

Request a Quote for (2,4-Diaminoquinazolin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.